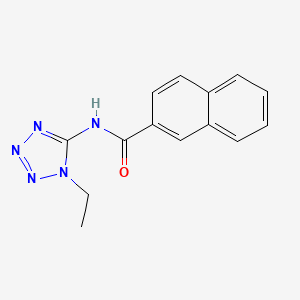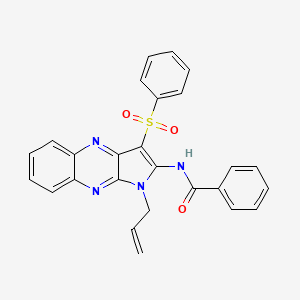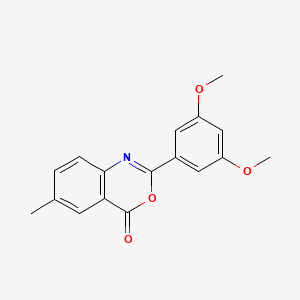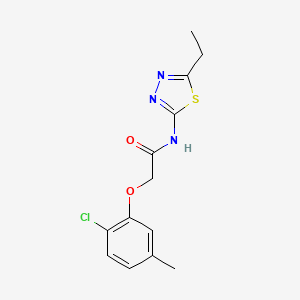
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide is a compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a naphthalene ring and a tetrazole moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride. This intermediate is then reacted with 1-ethyltetrazole in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Analyse Des Réactions Chimiques
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of naphthalene-2-carboxamide derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Applications De Recherche Scientifique
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The naphthalene ring can interact with aromatic amino acids in proteins, affecting their function. These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide can be compared with other naphthalene derivatives and tetrazole-containing compounds:
Naphthalene-2-carboxamide: Lacks the tetrazole moiety, which may result in different biological activities and chemical reactivity.
1-ethyltetrazole:
N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)(aryl)amides: These compounds have a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various applications in scientific research and industry.
Propriétés
IUPAC Name |
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-2-19-14(16-17-18-19)15-13(20)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLJVKHMWMUALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-chlorophenyl)methyl]-3-methoxy-N-prop-2-enylbenzamide](/img/structure/B5736383.png)

![4-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5736386.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)

![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5736434.png)
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)
![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)




